5-bromo-N-[2-(3-methylphenoxy)ethyl]pyridine-3-carboxamide
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Overview
Description
5-bromo-N-[2-(3-methylphenoxy)ethyl]pyridine-3-carboxamide is a chemical compound with the molecular formula C15H15BrN2O2 It is known for its unique structure, which includes a bromine atom, a nicotinamide group, and a 3-methylphenoxyethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-[2-(3-methylphenoxy)ethyl]pyridine-3-carboxamide typically involves the reaction of 5-bromonicotinic acid with 2-(3-methylphenoxy)ethylamine. The reaction is carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is usually conducted in an organic solvent like dichloromethane or dimethylformamide (DMF) under controlled temperature conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-[2-(3-methylphenoxy)ethyl]pyridine-3-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine or other functional groups.
Coupling Reactions: The amide group can engage in coupling reactions with other compounds to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents like DMF or DMSO.
Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.
Coupling Reactions: Catalysts like palladium on carbon (Pd/C) and bases such as triethylamine (TEA) are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the bromine atom, while coupling reactions can produce more complex amide-linked structures .
Scientific Research Applications
5-bromo-N-[2-(3-methylphenoxy)ethyl]pyridine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential as a lead compound for developing new therapeutic agents.
Industry: It is utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-bromo-N-[2-(3-methylphenoxy)ethyl]pyridine-3-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and the nicotinamide group play crucial roles in binding to active sites, modulating the activity of the target molecules. This interaction can lead to inhibition or activation of specific biochemical pathways, depending on the context of the research .
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-N-[2-(3-ethyl-5-methylphenoxy)ethyl]nicotinamide
- 5-bromo-N-[2-(3-methylphenoxy)ethyl]benzamide
- 5-bromo-N-[2-(3-methylphenoxy)ethyl]pyridine-3-carboxamide
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research applications .
Properties
Molecular Formula |
C15H15BrN2O2 |
---|---|
Molecular Weight |
335.2g/mol |
IUPAC Name |
5-bromo-N-[2-(3-methylphenoxy)ethyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C15H15BrN2O2/c1-11-3-2-4-14(7-11)20-6-5-18-15(19)12-8-13(16)10-17-9-12/h2-4,7-10H,5-6H2,1H3,(H,18,19) |
InChI Key |
BKKRVITVWBFKFM-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)OCCNC(=O)C2=CC(=CN=C2)Br |
Canonical SMILES |
CC1=CC(=CC=C1)OCCNC(=O)C2=CC(=CN=C2)Br |
Origin of Product |
United States |
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